molecular formula C14H11N3O B493139 4-Imidazo[1,2-a]pyridin-2-ylbenzamide CAS No. 118000-49-0

4-Imidazo[1,2-a]pyridin-2-ylbenzamide

Cat. No.: B493139
CAS No.: 118000-49-0
M. Wt: 237.26g/mol
InChI Key: NWGCVECXOLSHAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Imidazo[1,2-a]pyridin-2-ylbenzamide is a chemical reagent based on the privileged imidazo[1,2-a]pyridine scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This scaffold is recognized as a vital tool for chemists and is known for its wide spectrum of biological activities. Imidazo[1,2-a]pyridine derivatives have been successfully developed into therapeutic agents and are frequently investigated for their anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties . The benzamide moiety incorporated into this molecule is a key functional group in medicinal chemistry, often employed in the design of kinase inhibitors. Specifically, close structural analogs of this compound, namely imidazo[1,2-a]pyridin-6-yl-benzamides, have been reported in scientific literature as potent inhibitors of the B-RAFV600E kinase, a critical target in the MAPK signaling pathway for cancer research . This suggests the potential research value of the benzamide-substituted imidazo[1,2-a]pyridine core for developing novel kinase-targeted therapies. The imidazo[1,2-a]pyridine scaffold is a nitrogen-bridged heterocycle that has become a cornerstone in the development of novel bioactive molecules. Its derivatives are explored for their applications against various disorders, and structure-activity relationship (SAR) studies are crucial for optimizing their potency and selectivity . The synthesis and functionalization of such scaffolds, for instance via modern radical reactions, remain an active area of research to efficiently create diverse libraries for biological screening . This product is intended for research purposes only by qualified laboratory personnel. It is not intended for diagnostic or therapeutic use.

Properties

CAS No.

118000-49-0

Molecular Formula

C14H11N3O

Molecular Weight

237.26g/mol

IUPAC Name

4-imidazo[1,2-a]pyridin-2-ylbenzamide

InChI

InChI=1S/C14H11N3O/c15-14(18)11-6-4-10(5-7-11)12-9-17-8-2-1-3-13(17)16-12/h1-9H,(H2,15,18)

InChI Key

NWGCVECXOLSHAD-UHFFFAOYSA-N

SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)C(=O)N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)C(=O)N

Origin of Product

United States

Scientific Research Applications

Biological Activities

The compound has been studied for its diverse biological properties, including:

  • Anticancer Activity : Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit selective inhibition against various protein kinases implicated in cancer progression. For instance, compounds featuring this scaffold have shown potential as inhibitors of CLK1 and DYRK1A kinases, which are associated with Alzheimer's disease and certain cancers . The inhibition of these kinases can disrupt pathways that lead to tumor growth and neurodegeneration.
  • Anti-inflammatory Effects : A series of studies have demonstrated that imidazo[1,2-a]pyridinyl/pyrazinyl benzamides possess significant anti-inflammatory properties. In one study, these compounds were synthesized and evaluated for their ability to reduce inflammation in animal models, showing promising results comparable to established anti-inflammatory drugs .
  • Antiviral Properties : Compounds within this class have also been investigated for antiviral activities. Their ability to inhibit specific viral enzymes or proteins could position them as candidates for treating viral infections.

Synthesis and Evaluation of Anti-inflammatory Activity

A notable study synthesized a series of imidazo[1,2-a]pyridinyl/pyrazinyl benzamides and evaluated their anti-inflammatory activity using various animal models. The results indicated that these compounds significantly reduced edema and inflammatory markers compared to control groups. This study highlights the therapeutic potential of these derivatives in treating inflammatory conditions .

Discovery as Protein Kinase Inhibitors

In another comprehensive study focused on kinase inhibition, researchers synthesized multiple derivatives of 4-Imidazo[1,2-a]pyridin-2-ylbenzamide and screened them against a panel of kinases relevant to cancer pathology. The findings revealed that certain derivatives exhibited micromolar activity against CLK1 and DYRK1A, suggesting their potential as therapeutic agents in oncology .

Data Tables

Application AreaBiological ActivityKey Findings
AnticancerInhibition of CLK1 and DYRK1ASelective kinase inhibitors with micromolar activity
Anti-inflammatoryReduction of edemaSignificant reduction in inflammatory markers
AntiviralInhibition of viral enzymesPotential candidates for treating viral infections

Comparison with Similar Compounds

Pharmacological and Industrial Relevance

  • Kinase Inhibition : The benzamide group in this compound mimics ATP-binding motifs in kinases, making it a candidate for anticancer drug development .
  • Antimicrobial Activity : Furyl-substituted analogs (e.g., 2,6-bis(2-furyl)imidazo[1,2-a]pyridine) show promise against bacterial pathogens due to π-π stacking with microbial enzymes .
  • Safety Profiles : Acute oral toxicity data for related compounds (e.g., 2-phenylimidazo[1,2-a]pyridin-3-amine) suggest moderate toxicity (LD₅₀ > 300 mg/kg), necessitating further safety studies for clinical translation .

Preparation Methods

Key Developments:

  • Perchloric Acid Catalysis : A high-yielding (up to 92%) method employs 70% perchloric acid in ethanol at 80°C, enabling rapid cyclization. The benzamide moiety is incorporated by using 4-carboxybenzaldehyde, followed by in situ amidation with ammonium acetate.

  • Continuous Flow Synthesis : Baker et al. developed a scalable flow process using hydrochloric acid (HCl) in a microreactor, achieving 96% yield for analogous compounds. This method reduces reaction times from hours to minutes and is adaptable for large-scale production.

Table 1: GBB Reaction Conditions and Outcomes

ReactantsCatalystSolventTemperatureYieldReference
2-Aminopyridine, 4-Carboxybenzaldehyde, tert-Butyl IsocyanideHCl (flow)Ethanol50°C89%
2-Aminopyridine, Benzaldehyde, Cyclohexyl IsocyanideHClO₄Toluene80°C92%

Iodine-Mediated Oxidative Cyclization

Iodine serves as a mild and efficient catalyst for constructing the imidazo[1,2-a]pyridine scaffold via oxidative C–N bond formation. This method is particularly effective for introducing aromatic substituents at the 3-position, with the benzamide group added post-cyclization.

Mechanistic Insights:

  • Imine Formation : 2-Aminopyridine reacts with ketones (e.g., acetophenone derivatives) to form an imine intermediate.

  • Iodine-Induced Cyclization : Iodine promotes tautomerization and intramolecular cyclization, followed by oxidative aromatization.

  • Benzamide Functionalization : The resulting 3-aryl-imidazo[1,2-a]pyridine undergoes Ullmann-type coupling with benzoyl chloride to install the benzamide group.

Table 2: Iodine-Catalyzed Synthesis Parameters

SubstrateAdditiveSolventConditionsYieldReference
2-Aminopyridine, 4-MethylacetophenoneNH₄ClH₂ORT, 12 h78%
2-Aminopyridine, 4-NitroacetophenoneGraphene OxideDMSO80°C, 6 h85%

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates imidazo[1,2-a]pyridine formation, reducing reaction times from hours to minutes. Kusy et al. demonstrated a microwave-assisted protocol using bromomalonaldehyde and 2-aminopyridine in ethanol–water (3:1), yielding 3-carbaldehyde intermediates. Subsequent condensation with benzamide derivatives introduces the 2-position functionality.

Advantages :

  • Rapid Cyclization : 15–20 minutes vs. 12–24 hours conventionally.

  • High Purity : Minimal byproducts due to controlled heating.

Mechanochemical Grinding Techniques

Solvent-free mechanochemical methods offer an eco-friendly alternative. Das et al. reported a grindstone-based approach using iodine and ammonium acetate , achieving 82% yield for 3-aryl-imidazo[1,2-a]pyridines. The benzamide group is introduced via solid-state amidation using ball milling with benzoyl chloride.

Table 3: Mechanochemical Synthesis Metrics

ReactantsGrinding TimeYieldReference
2-Aminopyridine, 4-Chloroacetophenone30 min79%
2-Aminopyridine, 4-Fluoroacetophenone45 min81%

Comparative Analysis of Synthetic Methods

Table 4: Method Efficiency and Scalability

MethodDurationYield RangeScalabilityEnvironmental Impact
GBB Reaction2–6 h85–96%HighModerate
Iodine-Mediated Cyclization6–12 h75–85%MediumLow
Microwave Synthesis15–30 min80–90%MediumLow
Mechanochemical Grinding30–60 min79–82%HighVery Low

The GBB reaction and mechanochemical methods are optimal for large-scale production, while microwave synthesis suits rapid, small-batch applications. Iodine-mediated cyclization balances yield and sustainability.

Q & A

Q. How can researchers improve the metabolic stability of imidazo[1,2-a]pyridine-based drug candidates?

  • Methodological Answer : Key modifications include:
  • Deuterium incorporation : At metabolically labile C-H bonds slows oxidative degradation ().
  • Heterocyclic fusion : Adding pyrazolo or thiazole rings reduces CYP450-mediated metabolism ().

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